molecular formula C11H16N2 B3168297 1-Isopropylindolin-6-amine CAS No. 927684-86-4

1-Isopropylindolin-6-amine

Cat. No.: B3168297
CAS No.: 927684-86-4
M. Wt: 176.26 g/mol
InChI Key: DQAQASOEGBLJCR-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Isopropylindolin-6-amine, like other amines, can undergo various chemical reactions, including:

Scientific Research Applications

1-Isopropylindolin-6-amine has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. These compounds are used in the development of pharmaceuticals, agrochemicals, and other biologically active molecules .

Mechanism of Action

The mechanism of action of 1-Isopropylindolin-6-amine involves its interaction with molecular targets and pathways in biological systems. As an indole derivative, it may interact with receptors and enzymes, modulating their activity and leading to various biological effects . The specific molecular targets and pathways depend on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

1-Isopropylindolin-6-amine can be compared with other indole derivatives, such as tryptophan, indole-3-acetic acid, and various synthetic indole-based drugs . These compounds share the indole ring system but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific structure and the resulting biological properties, which may offer advantages in certain applications compared to other indole derivatives.

Similar Compounds

  • Tryptophan
  • Indole-3-acetic acid
  • Indole-3-carbinol
  • Serotonin
  • Melatonin

These compounds share the indole core structure but have different functional groups and biological activities, making them useful in various scientific and medical applications .

Properties

IUPAC Name

1-propan-2-yl-2,3-dihydroindol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-8(2)13-6-5-9-3-4-10(12)7-11(9)13/h3-4,7-8H,5-6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAQASOEGBLJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C1C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653562
Record name 1-(Propan-2-yl)-2,3-dihydro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927684-86-4
Record name 1-(Propan-2-yl)-2,3-dihydro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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